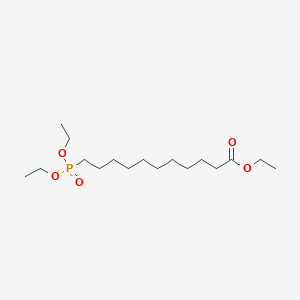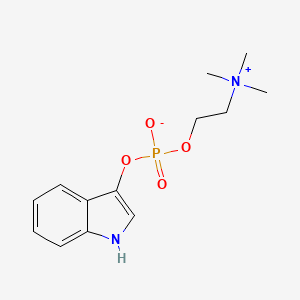
11-(Diethoxyphosphinyl)undecanoic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of 11-(Diethoxyphosphinyl)undecanoic acid ethyl ester involves the reaction between undecanoic acid (an 11-carbon carboxylic acid) and diethyl phosphite. The esterification process occurs, resulting in the formation of the desired compound. Detailed synthetic routes and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 11-(Diethoxyphosphinyl)undecanoic acid ethyl ester is depicted below:
Scientific Research Applications
Antioxidant Activity in Lubricants
A study by Geethanjali et al. (2013) explored the antioxidant properties of alkyl 11-anilino-10-hydroxy undecanoates, which are derivatives of 10-undecenoic acid. These compounds showed promising antioxidant activities, suggesting potential applications in lubricant formulations, where they could enhance the stability and performance of lubricants (Geethanjali, Padmaja, Sreedhar, & Prasad, 2013).
Biopolymer Synthesis
Jang et al. (2016) developed a chemoenzymatic method to synthesize 11-hydroxyundecanoic acid from ricinoleic acid. This process involved transforming ricinoleic acid into various derivatives, showcasing the versatility of fatty acids in producing valuable bioproducts. This research underscores the potential of 11-(Diethoxyphosphinyl)undecanoic acid ethyl ester in biopolymer synthesis (Jang, Singha, Kim, Kwon, & Park, 2016).
Polymer Chemistry
Pavel and Ritter (1991) explored the use of 11-Methacryloylaminoundecanoic acid in polymer chemistry. The study involved the esterification of this compound with various monoalcohols and radical polymerization, demonstrating its utility in creating diverse polymer structures (Pavel & Ritter, 1991).
Liquid Crystal Polymers
Janietz, Praefcke, and Singer (1993) synthesized amphiphilic alkyl pentakis(phenylethynyl)benzene ethers containing functional groups derived from 11-bromoundecanoic acid ethyl ester. This work indicates the potential of 11-(Diethoxyphosphinyl)undecanoic acid ethyl ester in creating liquid crystal polymers, which have applications in advanced materials and display technologies (Janietz, Praefcke, & Singer, 1993).
Future Directions
properties
IUPAC Name |
ethyl 11-diethoxyphosphorylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35O5P/c1-4-20-17(18)15-13-11-9-7-8-10-12-14-16-23(19,21-5-2)22-6-3/h4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLDOUFSDURRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277492 | |
| Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Diethoxyphosphinyl)undecanoic acid ethyl ester | |
CAS RN |
4402-26-0 | |
| Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3267031.png)